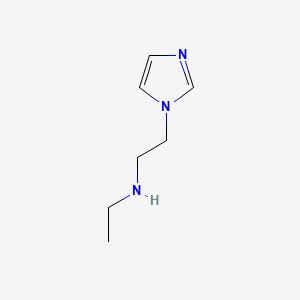

N-Ethyl-2-(1-imidazolyl)ethanamine

Descripción

Historical Context and Evolution of Imidazole-Containing Compounds in Scientific Inquiry

The journey to understanding compounds like N-Ethyl-2-(1-imidazolyl)ethanamine begins with the foundational discoveries of its core heterocyclic structure, the imidazole (B134444) ring.

The imidazole ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, was first synthesized in 1858 by the German chemist Heinrich Debus. chembk.comnih.gov He produced the compound, which he originally named glyoxaline, through the condensation of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia (B1221849). chembk.com Even before its first synthesis, various derivatives of imidazole had been identified as early as the 1840s. chembk.com

This heterocyclic system is not merely a synthetic curiosity; it is a fundamental building block in nature. The imidazole ring is a key component of the essential amino acid histidine and its derivative, the neurotransmitter histamine (B1213489). ijrar.org Furthermore, it forms part of the purine (B94841) ring system, which is the most widespread nitrogen-containing heterocycle in the natural world, found in the nucleic acids DNA and RNA. ijrar.org Its aromaticity and the presence of two nitrogen atoms—one acting as a weak acid and the other as a weak base—confer upon it unique chemical properties, including the ability to form hydrogen bonds and coordinate with metal ions. clinmedkaz.org

The ethanamine (or ethylamine) scaffold, and the closely related 2-phenethylamine structure, are of paramount importance in medicinal chemistry. mdpi.comnih.govresearchgate.net The 2-phenethylamine motif is a core component of many endogenous neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine, highlighting its biological significance. mdpi.com This structural unit serves as a key building block, or pharmacophore, in a vast array of biologically active compounds and approved drugs. researchgate.net

The flexibility of the open-chain amine structure allows it to interact with a variety of biological targets. mdpi.com Consequently, medicinal chemists have extensively utilized the ethanamine and its derivatives as a foundational scaffold to design and synthesize new therapeutic agents. nih.govresearchgate.net The process of bioisosteric replacement, where a part of a molecule is replaced by a chemical group with similar physical or chemical properties, often involves modifying or incorporating ethylamine-based structures to optimize potency, selectivity, and pharmacokinetic properties. beilstein-journals.org The exploration of 2-heteroarylethylamines, where a heterocyclic ring is attached to the ethylamine (B1201723) chain, represents a significant expansion of this chemical space, leading to the discovery of novel bioactive compounds. researchgate.netbeilstein-journals.org

This compound (CAS 1211472-59-1) is a specific derivative that combines the imidazole nucleus with an N-ethyl ethanamine side chain. americanelements.comlookchem.comchemuniverse.com It belongs to the broad class of N-substituted imidazole derivatives, which are synthesized to explore new chemical space and biological activities. researchgate.net The synthesis of such compounds can be achieved through methods like the reaction of an imidazole intermediate with a substituted amine. researchgate.netnih.gov For instance, a common synthetic route involves reacting an imidazole ester with a specific amine to yield the desired N-substituted product. researchgate.netnih.gov

As a specific molecule, this compound is available from chemical suppliers, indicating its utility as a building block or intermediate in more complex syntheses or as a tool compound for screening in various assays. americanelements.comlookchem.comchemuniverse.com Its structure is distinct from naturally occurring imidazole compounds like histamine, primarily due to the substitution pattern on the imidazole ring (at the N-1 position) and the presence of the N-ethyl group on the side chain. This precise arrangement of atoms makes it a subject for detailed study in structure-activity relationship (SAR) analyses, where systematic modifications are made to a molecule to determine how its chemical structure relates to its biological activity.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-ethyl-2-imidazol-1-ylethanamine | americanelements.com |

| CAS Number | 1211472-59-1 | americanelements.comlookchem.comchemuniverse.com |

| Molecular Formula | C7H13N3 | americanelements.comlookchem.comchemuniverse.com |

| Molecular Weight | 139.2 g/mol | americanelements.com |

| Appearance | Colorless to brown liquid | americanelements.com |

Significance of the Imidazole Moiety and Ethanamine Linker in Molecular Design

The combination of the imidazole ring and the ethanamine linker in this compound is a deliberate choice in molecular design, leveraging the distinct properties of each component to achieve specific chemical and functional outcomes.

The imidazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. ijrar.org Its unique structure allows it to interact with various enzymes and receptors through multiple non-covalent interactions, such as hydrogen bonding, and it can participate in metal coordination. clinmedkaz.org The two nitrogen atoms in the ring can act as both hydrogen bond donors and acceptors, which is beneficial for improving the water solubility and pharmacokinetic properties of drug candidates. ijrar.org

The imidazole nucleus is a core feature in many drugs with a broad spectrum of pharmacological effects. clinmedkaz.org Research has demonstrated that imidazole derivatives possess a wide array of activities, which underscores the versatility of this heterocycle in drug discovery. ijrar.orgmdpi.com

Interactive Data Table: Reported Pharmacological Activities of Imidazole-Containing Compounds

| Pharmacological Activity | Description | Source(s) |

| Antimicrobial | Effective against various bacteria and fungi. The mechanism can involve interfering with DNA replication or cell wall synthesis. | ijrar.orgmdpi.com |

| Anticancer | Some derivatives show potent antitumor activity by inducing apoptosis or inhibiting specific enzymes like kinases. | mdpi.com |

| Anti-inflammatory | Imidazole-based compounds have been developed as anti-inflammatory agents. | ijrar.org |

| Antiviral | The scaffold is present in several antiviral medications. | ijrar.org |

| Antitubercular | Derivatives have been investigated for their activity against Mycobacterium tuberculosis. | ijrar.org |

Modifications to the ethylamine portion of a molecule can significantly impact its biological activity and pharmacokinetic profile. acs.org For instance, altering the length or rigidity of a linker can enhance binding affinity to a target receptor or improve metabolic stability. nih.gov The N-ethyl substitution on the ethanamine chain of this compound provides a specific modification that can influence its polarity, size, and hydrogen-bonding capacity compared to its unsubstituted counterpart, 2-(1H-imidazol-1-yl)ethanamine. Such structural changes are fundamental in the rational design of molecules for specific research purposes, allowing for a fine-tuning of their properties. youtube.comacs.org

Scope and Objectives for In-depth Research on this compound

The limited availability of specific research data on this compound presents a compelling opportunity for future scientific investigation. The primary objective of in-depth research on this compound would be to elucidate its chemical reactivity, biological activity, and potential applications in various fields of science. A focused research program would aim to systematically explore the properties of this molecule, thereby expanding the current understanding of imidazole derivatives and their potential utility.

A crucial area of investigation would be the comprehensive characterization of its biological activity profile. Given the structural relationship of this compound to histamine, a key objective would be to assess its interaction with histamine receptors. Histamine receptors are integral to numerous physiological processes, and molecules that modulate their activity are of significant therapeutic interest. Therefore, a thorough investigation of the binding affinity and functional activity of this compound at different histamine receptor subtypes (H1, H2, H3, and H4) would be a primary research goal.

Furthermore, the research scope should extend to the evaluation of its effects on other receptor systems and enzymes. The ethylamine side chain and the imidazole ring are common pharmacophores that can interact with a variety of biological targets. Therefore, screening this compound against a panel of receptors, such as adrenergic and dopaminergic receptors, as well as various enzymes, could reveal novel and unexpected biological activities.

Another important research objective would be to explore the synthetic versatility of this compound. Its chemical structure provides multiple sites for modification, allowing for the creation of a library of derivatives. The synthesis and subsequent biological evaluation of these new compounds could lead to the identification of molecules with enhanced potency, selectivity, or other desirable properties. This would not only contribute to the field of medicinal chemistry but also provide valuable tools for studying specific biological pathways.

Detailed Research Findings (Hypothetical Framework for Future Studies)

While concrete research findings on this compound are not yet available in the public domain, a hypothetical framework for future studies can be proposed based on the known activities of related compounds.

Interactive Data Table: Potential Research Areas and Expected Outcomes

| Research Area | Proposed Experiment | Potential Outcome |

| Receptor Binding Studies | Radioligand binding assays with membranes expressing histamine receptor subtypes. | Determination of binding affinities (Ki values) for H1, H2, H3, and H4 receptors. |

| Functional Assays | In vitro cell-based assays measuring second messenger responses (e.g., calcium mobilization, cAMP accumulation). | Characterization of the compound as an agonist, antagonist, or inverse agonist at specific receptor subtypes. |

| Enzyme Inhibition Screening | Biochemical assays against a panel of relevant enzymes (e.g., monoamine oxidase, acetylcholinesterase). | Identification of any potential enzyme inhibitory activity. |

| Structural Biology | X-ray crystallography or NMR spectroscopy of the compound in complex with a target protein. | Elucidation of the molecular basis of interaction and guidance for rational drug design. |

| Synthetic Chemistry | Derivatization of the ethylamine or imidazole moieties. | Generation of a library of novel compounds with potentially improved pharmacological profiles. |

The systematic exploration of these research avenues would undoubtedly provide a wealth of new information on this compound, paving the way for its potential use as a research tool or as a lead compound for the development of new therapeutic agents. The current lack of data should be viewed not as a limitation, but as an invitation to the scientific community to unlock the full potential of this intriguing imidazole derivative.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-ethyl-2-imidazol-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-2-8-3-5-10-6-4-9-7-10/h4,6-8H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYAUEUOIDPZCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Ethyl 2 1 Imidazolyl Ethanamine and Its Analogues

Established Synthetic Pathways for N-Ethyl-2-(1-imidazolyl)ethanamine

Several well-documented methods are employed for the synthesis of this compound, primarily involving the derivatization of ethanamine and the formation of the imidazole (B134444) ring.

Nucleophilic Substitution Approaches for Ethanamine Derivatization

A primary route to N-substituted ethylenediamine (B42938) derivatives involves nucleophilic substitution reactions. asianpubs.org For instance, the synthesis of 2-(1-imidazolyl)ethanamine can be achieved by reacting imidazole with 2-chloroethylamine (B1212225) hydrochloride in the presence of a base and a phase transfer catalyst like tetrabutylammonium (B224687) hydrogensulfate. chemicalbook.com The resulting 2-(1H-Imidazol-1-yl)ethanamine can then be further alkylated to yield this compound. Another approach involves the reaction of an amine with N-(2-bromoethyl)phthalimide, followed by hydrazinolysis, although this method can have unsatisfactory yields. asianpubs.org

Ring Cleavage and Hydrolysis Techniques in Imidazole Synthesis

Ring cleavage and subsequent hydrolysis of specific heterocyclic precursors can also lead to the formation of imidazole derivatives. For example, the reaction of amines with 2-ethyl-2-oxazoline (B78409) can produce an intermediate that, upon hydrolysis with hydrochloric acid, yields the desired N-substituted ethylenediamine. asianpubs.org While effective, the cost of the starting material, 2-ethyl-2-oxazoline, can be a drawback. google.com Additionally, the hydrolysis of imidazolium (B1220033) salts under basic conditions can lead to ring-opened products. researchgate.net In some cases, ring-opening of a substituted imidazole, followed by a series of reactions including hydrogenation and hydrolysis, has been used to synthesize related bifunctional chelating agents. rsc.org

Multi-component and One-pot Reactions for Imidazole Core Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing the imidazole core. bohrium.com The Debus-Radziszewski imidazole synthesis, a classic example of an MCR, utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine to form substituted imidazoles. wikipedia.org Modifications of this method, where a primary amine replaces one equivalent of ammonia, can directly yield N-substituted imidazoles. wikipedia.org

Modern advancements in MCRs have led to the development of various catalytic systems for the synthesis of polysubstituted imidazoles. tandfonline.comrsc.org These one-pot reactions often involve the condensation of a dicarbonyl compound (like benzil), an aldehyde, ammonium (B1175870) acetate (B1210297) (as the nitrogen source), and sometimes a primary amine, under various catalytic conditions to produce tri- or tetra-substituted imidazoles. tandfonline.comresearchgate.net

Interactive Table: Examples of Multi-component Reactions for Imidazole Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Debus-Radziszewski | 1,2-dicarbonyl, aldehyde, ammonia/primary amine | Varies | Substituted imidazoles |

| Copper-catalyzed | Benzil, aldehyde, ammonium acetate | CuI | 2,4,5-trisubstituted imidazoles rsc.org |

| Four-component | Diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, ammonium acetate | SO₄²⁻/Y₂O₃ | 1,2,4,5-tetrasubstituted imidazoles researchgate.net |

Specific Synthetic Routes Involving 2-(1H-Imidazol-1-yl)ethanamine Precursors

The direct derivatization of 2-(1H-Imidazol-1-yl)ethanamine is a common strategy. This precursor, which consists of an ethylamine (B1201723) backbone linked to an imidazole ring, is a versatile intermediate. It can be synthesized through methods like the reaction of imidazole with 2-chloroethylamine hydrochloride. chemicalbook.com Once obtained, the primary amine group of 2-(1H-Imidazol-1-yl)ethanamine can be selectively alkylated to introduce the N-ethyl group. For instance, condensation of a related precursor, 2-(2-methyl-5-1H-nitroimidazolyl)ethylamine, with other molecules can be achieved using coupling agents like carbonyldiimidazole (CDI). mdpi.com

Advanced Strategies for Modifying the N-Ethyl and Imidazole Moieties

To create analogues of this compound with diverse properties, advanced synthetic strategies are employed to modify both the N-ethyl group and the imidazole ring.

N-Alkylation Reactions for Amine Functionalization

N-alkylation is a fundamental transformation for functionalizing the amine group. Direct N-alkylation of primary amines can sometimes lead to overalkylation, yielding mixtures of secondary and tertiary amines. researchgate.net However, specific conditions can be optimized to favor mono-N-alkylation. The use of cesium bases, for example, has been shown to promote the alkylation of primary amines while suppressing the formation of dialkylated products. researchgate.net

The alkylation of the imidazole ring itself is also a key modification. The reaction of an imidazole with an alkyl halide in the presence of a base is a common method for producing 1-alkylimidazoles. google.com The choice of solvent and reaction temperature can be critical to achieving high yields and minimizing side products. google.com

Functionalization of the Imidazole Ring (e.g., at C-2, C-4, C-5 positions)

The functionalization of the imidazole ring is a key strategy for creating analogues of this compound. The C-2, C-4, and C-5 positions of the imidazole nucleus are all amenable to substitution, allowing for the introduction of a wide array of functional groups that can modulate the molecule's properties. researchgate.netbeilstein-journals.org

One of the most established methods for constructing the imidazole core is the Debus–Radziszewski synthesis, which involves the condensation of an α-diketone, an aldehyde, and ammonia. beilstein-journals.orgnih.gov This method is highly versatile and is frequently used to produce 2,4,5-triarylimidazole derivatives. beilstein-journals.org Another approach involves starting with diaminomaleonitrile (B72808) (DAMN) to create 4,5-dicyanoimidazole (B129182) derivatives, which serve as precursors for further functionalization. beilstein-journals.org

Transition metal-catalyzed reactions have become increasingly important for the regioselective functionalization of the imidazole ring. researchgate.net These methods enable the formation of C-N and C-C bonds at specific positions, which can be difficult to achieve through other means. researchgate.net For instance, palladium-catalyzed isocyanide insertion reactions have been used to construct fused imidazole derivatives by functionalizing the C-2 and C-4 positions. acs.org The presence of an active C-2 hydrogen on the imidazole nucleus also allows for functionalization reactions to build C-C and C-N bonds at this position. researchgate.net

Functionalization can also be achieved on imidazole N-oxides. These substrates can undergo diverse reactions, including transition-metal-free three-component reactions, cycloaddition reactions, and nucleophilic addition reactions, leading to functionalization at the C-2 and C-5 positions. beilstein-journals.org

The following table summarizes various functionalized imidazole derivatives and the synthetic approaches used.

| Derivative Type | Synthetic Approach | Functionalization Position(s) | Reference(s) |

| 2,4,5-Triarylimidazoles | Debus–Radziszewski synthesis | C-2, C-4, C-5 | beilstein-journals.org |

| 4,5-Dicyanoimidazoles | Synthesis from diaminomaleonitrile (DAMN) | C-4, C-5 | beilstein-journals.org |

| Fused Imidazoles | Palladium-catalyzed isocyanide insertion | C-2, C-4 | acs.org |

| Functionalized Imidazole N-Oxides | Three-component reactions, cycloadditions | C-2, C-5 | beilstein-journals.org |

Stereoselective Synthesis and Chiral Induction in Ethanamine Derivatives

The synthesis of specific stereoisomers of ethanamine derivatives is crucial, as different enantiomers and diastereomers can exhibit distinct biological activities. Several strategies have been developed to achieve stereoselective synthesis and chiral induction in these molecules.

Reductive amination is a widely used method for introducing an amine group. researchgate.net Asymmetric reductive amination, often directed by chiral auxiliaries like (phenyl)ethylamines, can achieve high diastereoselectivity. researchgate.net Another approach involves the stereoselective reduction of a prochiral ketone, which can be influenced by the reaction temperature to yield a single product. nih.gov This can be followed by further transformations to introduce the desired amine functionality. nih.gov

Palladium-catalyzed carboamination reactions have also been employed for the stereoselective synthesis of saturated heterocycles containing an ethanamine moiety. nih.gov These reactions can generate a carbon-carbon bond, a carbon-heteroatom bond, and up to two stereocenters in a single step. nih.gov Additionally, organocatalytic methods, such as the γ-addition reaction of trifluoromethyl ketimines to 1-alkynyl ketones mediated by an isothiourea, can produce tetrasubstituted allenes with central chiralities in good yields and high stereoselectivities. rsc.org

The table below outlines different stereoselective synthetic methods for ethanamine derivatives.

| Method | Key Features | Achieved Selectivity | Reference(s) |

| Asymmetric Reductive Amination | Use of chiral auxiliaries (e.g., (phenyl)ethylamines) | High diastereoselectivity (up to 96%) | researchgate.net |

| Stereoselective Ketone Reduction | Temperature-controlled reduction | Single stereoisomer product | nih.gov |

| Palladium-Catalyzed Carboamination | Single-step formation of multiple bonds and stereocenters | Stereoselective | nih.gov |

| Organocatalytic γ-Addition | Isothiourea-mediated reaction | High enantioselectivity (up to 91% ee) and diastereoselectivity (>20:1 dr) | rsc.org |

Emerging Synthetic Techniques and Catalytic Approaches

Recent advancements in synthetic chemistry have introduced more efficient and environmentally friendly methods for the synthesis of this compound and its analogues. These emerging techniques often rely on novel catalytic systems and green chemistry principles.

Metal-catalyzed Reactions in Imidazole and Ethanamine Synthesis

Metal-catalyzed reactions have revolutionized the synthesis of imidazoles and ethanamines, offering high efficiency and regioselectivity. researchgate.netbeilstein-journals.org Copper-catalyzed reactions are particularly common. For instance, CuI has been used as a catalyst for the synthesis of 3-formylimidazo[1,2-a]pyridines through the simultaneous cleavage of C-C and C-N bonds of tertiary ethylamines. beilstein-journals.orgnih.gov Copper(I)-catalyzed intramolecular oxidative C-H amidation of N-pyridylenaminones provides a ligand- and base-free method for synthesizing imidazo[1,2-a]pyridine (B132010) derivatives. beilstein-journals.orgnih.gov

Rhodium(III)-catalyzed double C-H activation of 2-substituted imidazoles with alkynes is another powerful technique. beilstein-journals.orgnih.gov Palladium catalysts are also widely used, for example, in the hydroamination of allenes with imidazoles. acs.org Cobalt-catalyzed reactions, such as the [4+2] cycloaddition of imines with dioxazolones, have been developed for the synthesis of quinazoline (B50416) derivatives, which can be considered related imidazole-fused systems. mdpi.com Single-atom cobalt catalysts have also been shown to facilitate the direct construction of imidazoles via oxidative C(sp3)–H amination and annulation of arylethylamines. researchgate.net

The following table highlights some metal-catalyzed reactions used in the synthesis of imidazole and ethanamine derivatives.

| Catalyst | Reaction Type | Substrates | Product Type | Reference(s) |

| Copper(I) iodide (CuI) | C-C and C-N bond cleavage | Tertiary ethylamines, 2-aminopyridine | 3-Formylimidazo[1,2-a]pyridines | beilstein-journals.orgnih.gov |

| Copper(I) | Intramolecular oxidative C-H amidation | N-pyridylenaminones | Imidazo[1,2-a]pyridines | beilstein-journals.orgnih.gov |

| Rhodium(III) | Double C-H activation | 2-substituted imidazoles, alkynes | Fused imidazoles | beilstein-journals.orgnih.gov |

| Palladium | Hydroamination | Allenes, imidazoles | Alkenyl-substituted imidazoles | acs.org |

| Cobalt(III) | [4+2] Cycloaddition | Imines, dioxazolones | Quinazolines | mdpi.com |

| Single-Atom Cobalt | Oxidative C(sp3)–H amination | Arylethylamines | Imidazoles | researchgate.net |

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles are increasingly being applied to the synthesis of imidazole derivatives to reduce the environmental impact of chemical processes. These approaches focus on using less hazardous substances, reducing waste, and improving energy efficiency.

One prominent green chemistry technique is microwave-assisted synthesis. wjbphs.comwjbphs.com This method often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. wjbphs.comwjbphs.combohrium.com For example, the synthesis of 2,3,5-triphenyl imidazole using microwave irradiation resulted in a significantly higher yield (90.90%) compared to the traditional method (69.60%). wjbphs.comwjbphs.com

Solvent-free reactions are another key aspect of green chemistry. asianpubs.org One-pot synthesis of imidazole derivatives under solvent-free conditions has been developed, offering advantages such as high yields, easy setup, and mild reaction conditions. asianpubs.org The use of green solvents, such as water, is also being explored. wjbphs.comwjbphs.com

Furthermore, the use of recyclable catalysts, such as tin oxide nanoparticles synthesized via a green route, contributes to the sustainability of the process. bohrium.com These nanoparticles have been used as effective catalysts in the microwave-assisted, solvent-free synthesis of imidazole derivatives. bohrium.com

The table below summarizes some green chemistry approaches for imidazole synthesis.

| Green Chemistry Approach | Key Features | Example | Reference(s) |

| Microwave-Assisted Synthesis | Faster reactions, higher yields, cleaner chemistry | Synthesis of 2,3,5-triphenyl imidazole | wjbphs.comwjbphs.com |

| Solvent-Free Synthesis | Reduced environmental impact, convenient procedure | One-pot synthesis of imidazole derivatives | asianpubs.org |

| Use of Green Solvents | Environmentally benign | Water as a solvent in triphenyl-imidazole synthesis | wjbphs.comwjbphs.com |

| Recyclable Catalysts | Sustainable process | Tin oxide nanoparticles for imidazole derivative synthesis | bohrium.com |

Chemo-enzymatic Synthesis of Related Imidazole Derivatives

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic methods to create efficient and selective synthetic routes. Enzymes can offer high stereoselectivity and operate under mild reaction conditions, making them valuable tools in organic synthesis.

A notable example is the use of enzymatic N-transglycosylation for the synthesis of imidazole-based nucleosides. rsc.org This method has been reported for both the ribo- and deoxyribo-series. rsc.org Nucleoside 2'-deoxyribosyltransferase from Lactobacillus leichmannii and purine (B94841) nucleoside phosphorylase from Escherichia coli have been used to convert a diverse set of 4-aryl and 4-heteroaryl-1H-imidazoles into their corresponding nucleosides. rsc.org The enzymatic conversion generally proceeds in good to high yields. rsc.org This approach provides access to a wide variety of nucleoside analogues that can be used as molecular probes or drug candidates. rsc.org

The table below provides an overview of a chemo-enzymatic approach for synthesizing imidazole derivatives.

| Enzymatic Method | Enzyme(s) Used | Substrates | Products | Key Advantages | Reference(s) |

| N-Transglycosylation | Nucleoside 2'-deoxyribosyltransferase, Purine nucleoside phosphorylase | 4-Aryl and 4-heteroaryl-1H-imidazoles | Imidazole-based nucleosides | High conversion yields, access to diverse analogues | rsc.org |

Advanced Structural Analysis and Characterization of N Ethyl 2 1 Imidazolyl Ethanamine

Spectroscopic Techniques for Elucidating Molecular Architecture

Spectroscopy is a cornerstone of chemical analysis, probing the interaction of molecules with electromagnetic radiation to reveal details about their structure and bonding. For N-Ethyl-2-(1-imidazolyl)ethanamine, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provides a comprehensive molecular portrait.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework.

The ethyl and ethanamine fragments of the molecule give rise to characteristic signals in both ¹H and ¹³C NMR spectra. The chemical environment of each nucleus dictates its resonance frequency (chemical shift, δ), and interactions with neighboring nuclei cause signal splitting (spin-spin coupling), providing rich structural information.

In the ¹H NMR spectrum, the ethyl group is expected to show a triplet for the methyl (CH₃) protons, coupled to the adjacent methylene (B1212753) (CH₂) protons, and a quartet for the methylene protons, coupled to the methyl group. docbrown.info The protons of the ethanamine bridge will also produce distinct signals. The methylene group attached to the secondary amine will be influenced by both the ethyl group and the imidazole (B134444) ring.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. docbrown.infonist.gov The chemical shifts are influenced by the electronegativity of nearby atoms; for instance, the carbon atoms bonded to nitrogen will appear at a lower field (higher ppm value) compared to the terminal methyl carbon. docbrown.info

Predicted ¹H NMR Chemical Shifts for the Ethyl and Ethanamine Moieties

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| CH₃ (Ethyl) | ~1.1 | Triplet | Coupled to the adjacent CH₂ group. |

| CH₂ (Ethyl) | ~2.6 | Quartet | Coupled to the CH₃ group. |

| N-CH₂ | ~2.8 | Triplet | Part of the ethanamine bridge, adjacent to the other CH₂. |

| Im-CH₂ | ~4.0 | Triplet | Part of the ethanamine bridge, adjacent to the N-CH₂ and the imidazole ring. |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions. Data derived from principles described in educational resources. docbrown.infodocbrown.info

Predicted ¹³C NMR Chemical Shifts for the Ethyl and Ethanamine Moieties

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C H₃ (Ethyl) | ~15 | Terminal methyl group. |

| C H₂ (Ethyl) | ~45 | Methylene carbon of the ethyl group. |

| N-C H₂ | ~48 | Methylene carbon adjacent to the secondary amine. |

| Im-C H₂ | ~50 | Methylene carbon attached to the imidazole ring. |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions. Data derived from principles described in educational resources and databases for similar structures. docbrown.infonist.govresearchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming these assignments. A COSY spectrum would show correlations between coupled protons (e.g., between the CH₃ and CH₂ of the ethyl group), while an HSQC spectrum would link each proton signal to its directly attached carbon atom. chembk.com

The imidazole ring possesses a unique electronic structure with three distinct protons and carbons. The proton at the C2 position is typically the most deshielded (highest chemical shift) due to the influence of both adjacent nitrogen atoms. The protons at C4 and C5 will have different chemical shifts, which can be assigned using 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which shows through-space correlations. chembk.com

A key aspect of imidazole chemistry is the potential for prototropic tautomerism. In substituted imidazoles, a proton can potentially reside on either of the ring nitrogen atoms. While this compound has a substituent on one nitrogen, precluding simple tautomerism of the ring itself, the secondary amine proton of the ethanamine side chain could potentially engage in hydrogen bonding or proton exchange, which could be studied by varying temperature or solvent in the NMR experiment. For related imidazole systems, NMR has been used to study such dynamic processes. organicchemistrydata.org In some cases, solid-state NMR, combined with crystallographic data, can definitively distinguish between tautomers. docbrown.info

Predicted ¹H and ¹³C NMR Chemical Shifts for the Imidazole Ring

| Atom | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |

| C2-H | ~7.5 | ~137 |

| C4-H | ~7.0 | ~128 |

| C5-H | ~6.9 | ~119 |

Note: These are predicted values based on typical chemical shifts for 1-substituted imidazoles. chembk.com Actual values can be influenced by the ethyl-ethanamine side chain and experimental conditions.

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific bonds and functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies (wavenumbers), providing a "fingerprint" of the molecule.

For this compound, key expected vibrational bands include:

N-H Stretch: A moderate to weak absorption in the IR spectrum around 3300-3500 cm⁻¹ corresponding to the secondary amine. This band can be broadened by hydrogen bonding.

C-H Stretches: Strong absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds of the imidazole ring.

C=N and C=C Stretches: The imidazole ring will exhibit characteristic stretching vibrations in the 1500-1650 cm⁻¹ region.

C-N Stretches: These vibrations for the amine and the imidazole ring typically appear in the 1020-1360 cm⁻¹ region.

N-H Bend: A band for the secondary amine may be observed around 1550-1650 cm⁻¹.

Characteristic Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Secondary Amine (N-H) | Bend | 1550 - 1650 |

| Alkane (C-H) | Stretch | 2850 - 2960 |

| Imidazole (C-H) | Stretch | 3010 - 3150 |

| Imidazole Ring | C=C and C=N Stretch | 1500 - 1650 |

| Aliphatic C-N | Stretch | 1020 - 1220 |

Note: This table is based on established correlation charts and data for similar compounds like diethylamine (B46881) and histamine (B1213489). nist.govamericanelements.comnih.gov

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds, aiding in a complete vibrational analysis.

Mass spectrometry is a destructive technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting fragments.

For this compound (molar mass 139.20 g/mol ), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at m/z ≈ 139.11. nist.gov The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Scission of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines. This could lead to the formation of a stable iminium ion. For example, cleavage between the two CH₂ groups of the ethanamine bridge could yield fragments such as [CH₂=N(CH₂CH₃)H]⁺ (m/z 58) or the imidazolylmethyl radical.

Loss of an ethyl group: Cleavage of the N-ethyl bond could result in a fragment at m/z 110 ([M-29]⁺).

Imidazole ring fragmentation: The imidazole ring itself can fragment, although it is relatively stable. A characteristic fragment for 1-substituted imidazoles is the imidazolium (B1220033) cation or related fragments. A prominent peak at m/z 81 or 82, corresponding to the protonated imidazole ring attached to a methylene group ([C₄H₅N₂-CH₂]⁺), is plausible.

Plausible Mass Spectrometry Fragments

| m/z | Possible Fragment Identity | Fragmentation Pathway |

| 139 | [C₇H₁₃N₃]⁺ | Molecular Ion ([M]⁺) |

| 110 | [C₅H₈N₃]⁺ | Loss of an ethyl radical (•CH₂CH₃) |

| 82 | [C₄H₆N₂]⁺ | Imidazolylmethyl cation |

| 58 | [C₃H₈N]⁺ | Iminium ion from alpha-cleavage |

Note: This table represents plausible fragmentation based on the analysis of related amine and imidazole structures. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Crystallographic Studies for Solid-State Structure Determination

While spectroscopic methods provide invaluable data on molecular connectivity and behavior in solution, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A successful crystallographic analysis of this compound would yield precise bond lengths, bond angles, and torsional angles.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformations

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement of a crystalline solid. To perform this analysis, a suitable single crystal of this compound would first need to be grown. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved.

This technique would yield precise measurements of all bond lengths (e.g., C-N, C-C, C=N, C-H) and bond angles within the molecule. Furthermore, it would reveal the molecule's preferred conformation in the solid state, including the critical torsion angles that define the spatial relationship between the ethyl group, the ethanamine linker, and the imidazole ring.

Hypothetical Data Table from Single Crystal X-ray Diffraction

| Parameter | Value (Å or °) |

| Selected Bond Lengths (Å) | |

| N(1)-C(2) | Data not available |

| C(2)-N(3) | Data not available |

| C(4)-C(5) | Data not available |

| N(imidazole)-C(ethylamine) | Data not available |

| N(ethylamine)-C(ethyl) | Data not available |

| Selected Bond Angles (°) ** | |

| C(2)-N(1)-C(5) | Data not available |

| N(1)-C(2)-N(3) | Data not available |

| N(ethylamine)-C-C | Data not available |

| Selected Torsion Angles (°) ** | |

| C(ethyl)-N(ethylamine)-C-C | Data not available |

| N(ethylamine)-C-C-N(imidazole) | Data not available |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing arrangement, determined from X-ray diffraction data, is crucial for understanding the non-covalent interactions that stabilize the crystal lattice. For this compound, the secondary amine group (-NH-) is a potential hydrogen bond donor, while the nitrogen atoms of the imidazole ring are potential hydrogen bond acceptors.

Analysis of the crystal structure would involve identifying and characterizing these hydrogen bonds (e.g., N-H···N interactions). The geometry of these bonds, including donor-acceptor distances and angles, would be systematically analyzed. Such interactions play a pivotal role in determining the physical properties of the compound, including its melting point and solubility.

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties. A systematic screening for polymorphs of this compound would involve crystallization under a wide range of conditions (e.g., different solvents, temperatures, and pressures). Each resulting crystalline form would be analyzed by techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify unique polymorphs.

Co-crystallization involves crystallizing the target molecule with a second, different molecule (a coformer) to create a new crystalline solid with potentially improved properties. Studies would involve selecting suitable coformers that can form hydrogen bonds or other non-covalent interactions with this compound. The resulting co-crystals would be characterized to determine their structure and properties.

Computational Chemistry for Structural Predictions and Electronic Properties

In the absence of experimental data, or to complement it, computational chemistry provides powerful predictive tools.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using a basis set such as 6-31G(d,p), would be performed to find the molecule's lowest energy conformation (geometry optimization) in the gas phase. This optimized structure provides theoretical values for bond lengths and angles, which can be compared with experimental data if available.

Furthermore, DFT calculations can determine various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These properties are fundamental to understanding the molecule's reactivity.

Hypothetical Data Table from DFT Calculations

| Property | Calculated Value |

| Optimized Energy (Hartree) | Data not available |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

Molecular Dynamics Simulations for Conformational Flexibility

While DFT can find the lowest energy structure, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of a molecule over time. An MD simulation of this compound would model the movements of its atoms by solving Newton's equations of motion. This would reveal how the ethyl and ethanamine side chains rotate and flex in relation to the imidazole ring in a simulated environment, such as in solution. This provides insight into the range of conformations the molecule can adopt, which is crucial for understanding its interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Descriptors

QSAR modeling is a computational technique that correlates the structural properties of molecules with their biological activity or other properties. In a QSAR study involving this compound, a variety of numerical parameters, known as molecular descriptors, would be calculated. These can include constitutional, topological, geometric, and electronic descriptors. Examples of such descriptors might include molecular weight, logP (a measure of lipophilicity), polar surface area, and specific quantum-chemical parameters derived from DFT calculations. These descriptors quantify the physicochemical properties of the molecule, which can then be used in statistical models to predict its behavior in a biological system.

Reactivity and Chemical Transformations of N Ethyl 2 1 Imidazolyl Ethanamine

Reactions Involving the Amine Functionality

The secondary amine group, with its lone pair of electrons on the nitrogen atom, is a potent nucleophile and a base. This functionality is the primary site for reactions such as alkylation, acylation, and condensation with carbonyl compounds.

The nucleophilic nitrogen of the ethylamine (B1201723) side chain readily participates in alkylation and acylation reactions.

Alkylation: As a typical secondary amine, N-Ethyl-2-(1-imidazolyl)ethanamine can be further alkylated by reaction with alkyl halides. This SN2 reaction converts the secondary amine into a tertiary amine. mnstate.edu If an excess of the alkylating agent is used, the reaction can proceed to form a quaternary ammonium (B1175870) salt. mnstate.edu The synthesis of related N-alkylated aminoethylimidazoles is a common strategy in the development of new chemical entities. chembk.com For instance, the reaction with an appropriate alcohol in the presence of a suitable catalyst can yield N-alkylated products. researchgate.net

Acylation: The reaction with acyl chlorides or acid anhydrides is a vigorous, often exothermic process that yields N,N-disubstituted amides. chemguide.co.uk The mechanism is a nucleophilic addition-elimination, where the amine attacks the electrophilic carbonyl carbon, leading to the expulsion of a leaving group (typically chloride). chemguide.co.ukchemguide.co.uk This reaction is fundamental in synthesizing a wide array of amide derivatives. A base, such as excess amine, is often used to neutralize the HCl byproduct. mnstate.educhemguide.co.uk

| Reaction Type | Reagent Example | Product Structure | General Conditions |

| Alkylation | Methyl Iodide (CH₃I) | N-Methyl-N-ethyl-2-(1-imidazolyl)ethanaminium iodide | SN2 conditions |

| Acylation | Acetyl Chloride (CH₃COCl) | N-(2-(1H-imidazol-1-yl)ethyl)-N-ethylacetamide | Base (e.g., pyridine (B92270) or excess amine) |

Amidation: Direct amidation with carboxylic acids is possible but typically requires high temperatures to dehydrate the intermediate ammonium carboxylate salt. chemcess.com A more common laboratory method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate amide bond formation under milder conditions. chemrxiv.org

Sulfonamidation: The amine reacts readily with sulfonyl chlorides, such as benzenesulfonyl chloride, in a reaction analogous to acylation. This process, central to the Hinsberg test for distinguishing amines, produces a stable N,N-disubstituted sulfonamide. chemcess.com The resulting sulfonamide from a secondary amine is insoluble in alkali. chemcess.com

| Reaction Type | Reagent Example | Product Structure | Key Feature |

| Amidation | Benzoic Acid + EDC | N-(2-(1H-imidazol-1-yl)ethyl)-N-ethylbenzamide | Requires coupling agent for mild conditions. chemrxiv.org |

| Sulfonamidation | Benzenesulfonyl Chloride | N-(2-(1H-imidazol-1-yl)ethyl)-N-ethylbenzenesulfonamide | Forms an alkali-insoluble sulfonamide. chemcess.com |

The formation of a Schiff base (an imine) involves the condensation of a primary amine with an aldehyde or a ketone. masterorganicchemistry.comdergipark.org.tr The reaction proceeds through a nucleophilic attack by the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). masterorganicchemistry.com

However, this compound is a secondary amine . When secondary amines react with aldehydes or ketones, they cannot form a stable neutral imine because they lack a second hydrogen on the nitrogen to be eliminated. Instead, the reaction typically stops at the formation of an iminium ion (a cation with a C=N⁺ bond). mnstate.edu These iminium ions are often intermediates that can then react further, for example, by losing a proton from an adjacent carbon to form an enamine, if such a proton is available. chemcess.com

Reactions Involving the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic system. The nitrogen at position 3 has a lone pair of electrons analogous to pyridine, while the nitrogen at position 1 has its lone pair involved in the aromatic sextet. This electronic structure makes it susceptible to electrophilic attack.

Electrophilic aromatic substitution on the imidazole ring is a well-documented process. uobabylon.edu.iq For 1-substituted imidazoles, the incoming electrophile is directed to the C4 or C5 positions, as attack at the C2 position leads to a less stable cationic intermediate. uobabylon.edu.iq The presence of the N-1 substituent prevents direct reaction at that nitrogen.

Nitration: Imidazole can be nitrated using a mixture of nitric acid and sulfuric acid, typically yielding a mixture of 4-nitro and 5-nitroimidazole derivatives. uobabylon.edu.iq

Halogenation: Bromination and iodination can occur under various conditions, potentially leading to poly-substituted products if not controlled. uobabylon.edu.iq

Sulfonation: Reaction with oleum (B3057394) (fuming sulfuric acid) can introduce a sulfonic acid group at the C4 or C5 position. uobabylon.edu.iq

The specific outcome and reactivity for this compound would depend on the reaction conditions, but substitution at the C4 and C5 positions of the imidazole ring is expected.

| Reaction Type | Reagent | Expected Product(s) |

| Nitration | HNO₃ / H₂SO₄ | N-Ethyl-2-(4-nitro-1H-imidazol-1-yl)ethanamine |

| Bromination | Br₂ / CHCl₃ | N-Ethyl-2-(4,5-dibromo-1H-imidazol-1-yl)ethanamine |

| Sulfonation | H₂S₂O₇ (Oleum) | 2-(1H-Imidazol-1-yl)-N-ethylethanamine-4-sulfonic acid |

The electron-rich nature of the imidazole ring makes it generally resistant to nucleophilic attack. Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the ring or the formation of an imidazolium (B1220033) salt to activate the ring system. researchgate.net For an unsubstituted or alkyl-substituted imidazole like that in this compound, direct nucleophilic substitution is not a favored reaction pathway. researchgate.net Such reactions are more characteristic of electron-deficient heterocyclic systems.

Metalation and Lithiation of the Imidazole Ring

The imidazole ring of this compound can undergo metalation, particularly lithiation, which is a powerful tool for the functionalization of the heterocyclic core. This reaction typically involves the deprotonation of one of the ring's carbon atoms by a strong organolithium base, such as n-butyllithium (n-BuLi), to form a lithium-imidazole intermediate. This intermediate can then react with various electrophiles to introduce a wide range of substituents onto the imidazole ring.

The regioselectivity of the lithiation is influenced by the directing metalation group (DMG). In the case of N-substituted imidazoles, the N-alkyl group can act as a DMG, directing the lithiation to the C2 or C5 position. The specific position of lithiation is dependent on factors such as the nature of the N-substituent, the organolithium reagent used, and the reaction conditions. For N-alkylimidazoles, lithiation often occurs at the C2 position due to the inductive effect of the nitrogen atoms. However, the presence of other directing groups on the ring can alter this selectivity.

The general principle of directed ortho-metalation (DoM) involves the coordination of the lithium atom of the organolithium reagent to a heteroatom in the DMG. This brings the base in close proximity to a specific ortho-proton, facilitating its abstraction. wikipedia.orgbaranlab.org In this compound, the nitrogen atoms of the imidazole ring and the nitrogen of the ethanamine side chain can potentially act as coordination sites for the lithium reagent.

While specific studies on the lithiation of this compound are not extensively documented in the reviewed literature, the principles of DoM on N-substituted imidazoles provide a framework for predicting its reactivity. The reaction would likely proceed as shown in the following general scheme:

General Scheme for Lithiation of N-Alkylimidazoles: N-Alkylimidazole + R-Li → N-Alkyl-2-lithioimidazole + R-H N-Alkyl-2-lithioimidazole + E+ → N-Alkyl-2-substituted-imidazole + Li+

Where R-Li is an organolithium reagent (e.g., n-BuLi) and E+ is an electrophile.

Transformations at the Ethanamine Linker

The ethanamine linker of this compound offers opportunities for various chemical modifications, including changes to the length of the ethyl spacer and the introduction of chirality.

The length of the alkyl chain connecting the imidazole ring and the terminal amine can be modified to produce homologous compounds. For instance, the synthesis of 1-(3-aminopropyl)imidazole, a homolog with a propyl spacer, has been reported. One synthetic route involves the cyanoethylation of imidazole with acrylonitrile, followed by the reduction of the resulting nitrile to the primary amine.

Synthesis of 1-(3-Aminopropyl)imidazole

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Imidazole, Acrylonitrile | - | N-Cyanoethyl imidazole |

| 2 | N-Cyanoethyl imidazole | Raney Nickel, H₂ | 1-(3-Aminopropyl)imidazole |

This table illustrates a synthetic pathway to a homolog of this compound with a longer alkyl spacer.

This modification of the spacer length can be a valuable strategy in medicinal chemistry and materials science to fine-tune the properties of the molecule. For example, altering the distance between the imidazole and amine functionalities can impact binding affinities to biological targets or the chelating properties of the compound.

The ethanamine linker of this compound is achiral. However, chirality can be introduced into this part of the molecule, leading to enantiomerically pure compounds with potential applications in asymmetric synthesis and as chiral ligands for catalysis. The core of this transformation lies in the synthesis of chiral 1,2-diamines.

One common strategy for the asymmetric synthesis of chiral diamines involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed.

Several chiral auxiliaries are available for the synthesis of chiral diamines, including those derived from amino acids, terpenes, and other natural products. The choice of auxiliary can influence the stereoselectivity of the reaction.

Examples of Chiral Auxiliaries for Diamine Synthesis

| Chiral Auxiliary | Typical Application |

| Evans' oxazolidinones | Asymmetric alkylation and aldol (B89426) reactions |

| (S)- or (R)-1-Phenylethylamine | Formation of chiral imines |

| Camphorsultam | Asymmetric Michael additions |

This table provides examples of chiral auxiliaries that can be employed in the synthesis of chiral diamines.

The introduction of a chiral center in the ethanamine backbone of this compound would result in two enantiomers, (R)- and (S)-N-Ethyl-2-(1-imidazolyl)ethanamine. These enantiomers would have identical physical properties except for their interaction with plane-polarized light and their interactions with other chiral molecules.

Mechanisms of Key Reactions and Reaction Kinetics

The reactions involving this compound proceed through well-established organic reaction mechanisms.

The formation of the ethanamine linker through the N-alkylation of imidazole with a suitable 2-haloethylamine derivative is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism . In this mechanism, the nucleophilic nitrogen atom of the imidazole ring attacks the electrophilic carbon of the haloalkane, displacing the halide leaving group in a single, concerted step. The rate of this reaction is dependent on the concentration of both the imidazole and the alkylating agent. otago.ac.nz

The kinetics of N-alkylation of imidazoles are influenced by several factors, including the nature of the alkylating agent, the solvent, and the presence of a base. The use of a more reactive alkyl halide (I > Br > Cl) will generally lead to a faster reaction. Polar aprotic solvents can enhance the rate of SN2 reactions. The addition of a base can deprotonate the imidazole, increasing its nucleophilicity and accelerating the reaction.

The directed ortho-lithiation of the imidazole ring follows a mechanism involving a complex-induced proximity effect. baranlab.org The organolithium reagent first coordinates to a heteroatom on the directing group. This pre-coordination brings the alkyllithium base into close proximity with the ortho-proton, facilitating its abstraction and the formation of the lithiated intermediate. The rate of this reaction is dependent on the strength of the organolithium base, the nature of the directing group, and the solvent.

Derivatization and Scaffold Modifications of N Ethyl 2 1 Imidazolyl Ethanamine

Synthesis and Characterization of Substituted N-Ethyl-2-(1-imidazolyl)ethanamine Analogues

The synthesis of analogues of this compound involves a variety of chemical strategies to introduce substituents at different positions of the molecule. These synthetic efforts are crucial for establishing structure-activity relationships (SAR).

The imidazole (B134444) ring is a versatile scaffold that can be functionalized at its carbon and nitrogen atoms. nih.gov The synthesis of N-arylimidazoles can be achieved through one-pot reactions using reagents like iodobenzene (B50100) and imidazole in the presence of a copper catalyst. scispace.com

Research has explored the introduction of various substituents onto the imidazole ring to modulate biological activity. For instance, the synthesis of 2,4,5-trisubstituted imidazoles can be accomplished by reacting substituted 1,2-diphenylethane-1,2-dione (benzyl) with substituted aldehydes and ammonium (B1175870) acetate (B1210297) under various conditions. nih.gov Another method involves the use of 2,3-diaminomaleonitriles and substituted aromatic aldehydes to produce 2-aryl-4,5-dicarbonitrile imidazole derivatives. nih.gov

In a study focused on developing potent and selective 5-HT1D receptor agonists, a series of N,N-dimethyltryptamines substituted in the 5-position with an imidazole, triazole, or tetrazole ring were synthesized. nih.gov This work highlighted that for N-linked azoles, unsubstituted compounds demonstrated high affinity and selectivity for 5-HT1D receptors, suggesting the importance of a hydrogen bond acceptor interaction through a beta-nitrogen in the azole ring. nih.gov For C-linked triazoles and tetrazoles, optimal affinity and selectivity were observed with methyl or ethyl substitution at the 1-position of the azole ring. nih.gov

Furthermore, the synthesis of 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives from metronidazole (B1676534) has been reported, showcasing the versatility of the imidazole core for creating diverse scaffolds. researchgate.net

Alterations to the N-alkyl group of the ethanamine side chain can significantly influence the compound's interaction with biological targets. Studies on related imidazoline (B1206853) derivatives have shown that modifying the substituent on the N(1) position of the imidazoline ring impacts their properties. For example, comparing a hydroxyethyl (B10761427) group to an aminoethyl group at this position revealed differences in corrosion inhibition activity, with the hydroxyethyl group showing a synergistic effect. researchgate.net

In the context of histamine (B1213489) H4 receptor (H4R) ligands, modifications of the basic amine group have been a key strategy to enhance selectivity. vu.nl For NG-acylated imidazolylpropylguanidines, smaller alkyl substituents like methyl and ethyl on the guanidine (B92328) nitrogen were found to be tolerable. vu.nl

The general reactivity of the amine group in compounds like this compound allows for straightforward modifications. Standard amine reactions such as alkylation and acylation can be employed to introduce a variety of N-substituents. eopcw.comsmolecule.com

In a broader context, the synthesis of hybrid molecules often involves linking different pharmacophores through various linker lengths and compositions, which can be seen as an extension of substituting the alkyl chain. semanticscholar.org

Design and Synthesis of Hybrid Molecules Incorporating the this compound Moiety

The this compound scaffold can be incorporated into larger molecular architectures to create hybrid molecules with potentially synergistic or novel biological activities.

The concept of creating hybrid drugs by combining two or more pharmacophores into a single molecule is a growing area of interest in medicinal chemistry. mdpi.com This approach can lead to compounds with enhanced efficacy or a broader spectrum of activity.

For example, hybrid molecules have been synthesized by condensing 2-(2-methyl-5-1H-nitroimidazolyl)ethylamine with other heterocyclic systems like 5-nitro-2-furylacrylic acid to yield compounds with antiprotozoal activity. mdpi.com Another example involves the reaction of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) with 1-(2-bromoethyl)-2-methyl-5-nitroimidazole (B1619762) to produce a hybrid molecule with potent activity against Entamoeba histolytica and Giardia intestinalis. mdpi.com

The synthesis of purine-based anticancer agents has also utilized the strategy of creating hybrid molecules by incorporating moieties such as piperazine (B1678402), triazole, chalcones, and thiazoles. nih.gov These examples demonstrate the broad potential for fusing the this compound scaffold with other heterocyclic systems to develop new therapeutic agents.

| Starting Material 1 | Starting Material 2 | Resulting Hybrid Molecule | Target/Activity |

| 2-(2-methyl-5-1H-nitroimidazolyl)ethylamine | 5-nitro-2-furylacrylic acid | 3-(5-nitrofuran-2-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]acrylamide | Antiprotozoal mdpi.com |

| 7-chloro-4-(piperazin-1-yl)quinoline | 1-(2-bromoethyl)-2-methyl-5-nitroimidazole | 7-chloro-4-(4-[2-(5-nitroimidazol-1-yl)ethyl]-piprazin-1-yl)quinoline | Antiprotozoal mdpi.com |

| 6-chloro purine (B94841) | Sulfonamide containing moiety | Purine-sulfonamide hybrid | Anticancer nih.gov |

Bioconjugation, the linking of two or more molecules where at least one is a biomolecule, offers a powerful strategy to combine the properties of small molecules with the specificity and functionality of biomacromolecules like peptides. ru.nl This approach has been widely used in drug delivery and for creating targeted therapeutics. acs.orgnih.gov

The amine group of this compound provides a reactive handle for conjugation to peptides or other biomacromolecules. Standard bioconjugation techniques, such as amide bond formation with carboxylic acid groups on a peptide, can be employed. ru.nl

For instance, pyrrole-imidazole polyamides have been conjugated to DNA alkylating agents to achieve sequence-specific DNA recognition. acs.org While not directly involving this compound, this illustrates the principle of conjugating a heterocyclic moiety to a larger molecule to direct its activity.

The development of pH-responsive polymer-peptide hybrids for drug delivery also highlights the potential for incorporating amine-containing small molecules. nih.gov The amine group can impart pH-responsiveness, which is useful for controlled release in specific cellular compartments.

Combinatorial Chemistry and Library Synthesis Based on the this compound Scaffold

The this compound scaffold presents a valuable starting point for the generation of chemical libraries through combinatorial chemistry. This approach allows for the rapid synthesis of a large number of structurally related compounds, which can then be screened for desired biological activities. The core structure of this compound offers multiple points for diversification, primarily at the secondary ethylamine (B1201723) nitrogen and potentially at the C2 position of the imidazole ring.

Combinatorial chemistry strategies, including both solid-phase and solution-phase synthesis, are instrumental in exploring the chemical space around a particular scaffold. nih.gov These techniques enable the systematic introduction of a variety of chemical functionalities, leading to the creation of libraries with a high degree of molecular diversity. core.ac.ukmdpi.com

Methodologies for Library Synthesis:

Two primary methodologies are well-suited for the construction of compound libraries based on the this compound scaffold: solid-phase synthesis and solution-phase parallel synthesis.

Solid-Phase Synthesis:

In solid-phase synthesis, the scaffold is attached to a solid support, such as a resin, allowing for the use of excess reagents to drive reactions to completion. google.comdtu.dk The purification process is simplified to washing the resin, which significantly accelerates the synthetic workflow. For the this compound scaffold, the secondary amine could be acylated or alkylated while attached to the support. A study on the solid-phase synthesis of peptidyl metronidazole derivatives, which also contain a nitroimidazole core, demonstrates the feasibility of this approach for creating libraries of imidazole-containing compounds. researchgate.net In that work, amino acids were coupled to a metronidazole derivative attached to a resin, showcasing a method adaptable to the this compound scaffold. researchgate.net

Solution-Phase Parallel Synthesis:

Solution-phase parallel synthesis involves conducting multiple reactions in parallel in separate reaction vessels, often on a microplate format. This method avoids the need for attachment to and cleavage from a solid support. A notable example is the one-pot parallel solution-phase synthesis of a library of 1-substituted 4-(2-aminoethyl)-1H-pyrazol-5-ols. nih.gov This study successfully generated a library of 21 compounds by reacting a Boc-protected enaminone with a variety of hydrazines, followed by deprotection. nih.gov This "ring-switching" strategy highlights how a core heterocyclic structure can be systematically modified to produce a diverse library of analogs. nih.gov

Building Blocks for Library Diversification:

The generation of a combinatorial library from the this compound scaffold would involve the reaction of the secondary amine with a diverse set of building blocks. These building blocks are chosen to introduce a wide range of physicochemical properties, such as size, polarity, and hydrogen bonding capability.

Below is a representative table of building blocks that could be utilized for the derivatization of the this compound scaffold to generate a combinatorial library of amides or sulfonamides.

| Building Block Class | Exemplary Reagents | Introduced Moiety |

| Acyl Chlorides | Acetyl chloride, Benzoyl chloride, Cyclopropanecarbonyl chloride | Acyl groups (aliphatic, aromatic, cyclic) |

| Sulfonyl Chlorides | Methanesulfonyl chloride, Benzenesulfonyl chloride, Thiophene-2-sulfonyl chloride | Sulfonyl groups with varied aryl/alkyl substituents |

| Carboxylic Acids (with coupling agents) | Phenylacetic acid, 4-Chlorobenzoic acid, Isobutyric acid | Diverse substituted acyl groups |

| Isocyanates | Phenyl isocyanate, Ethyl isocyanate, 4-Fluorophenyl isocyanate | Carbamoyl (urea) functionalities |

This table is illustrative of the types of commercially available reagents that could be employed in a high-throughput synthesis campaign to generate a library of N-substituted derivatives of this compound.

Research Findings from Analogous Library Syntheses:

Research into the parallel synthesis of an imidazole-4,5-dicarboxamide library provides insight into the practical application of these principles. In this study, an imidazole-4,5-dicarboxylic acid scaffold was derivatized with various amino acid esters and alkanamines to create a library of compounds designed to mimic substituted purines. researchgate.net The use of a diverse set of amines, as detailed in the research, underscores the combinatorial approach to exploring structure-activity relationships. researchgate.net

Similarly, the development of a solution-phase parallel synthesis of 1-substituted 4-(2-aminoethyl)-1H-pyrazol-5-ols resulted in a library of 21 pure compounds with yields ranging from 40-100% over two steps. nih.gov This demonstrates the efficiency of parallel synthesis techniques in generating focused libraries of compounds for biological screening. nih.gov

By applying these established combinatorial and parallel synthesis methodologies, a large and diverse library of compounds based on the this compound scaffold can be efficiently constructed. This allows for a systematic exploration of the chemical space surrounding the core structure, facilitating the discovery of novel compounds with potentially valuable properties.

Coordination Chemistry of N Ethyl 2 1 Imidazolyl Ethanamine

N-Ethyl-2-(1-imidazolyl)ethanamine as a Ligand in Metal Complexes

As a ligand, this compound typically functions as a bidentate donor, utilizing its two available nitrogen atoms to coordinate with a central metal ion. This chelation leads to the formation of a stable five-membered ring, a common and favored motif in coordination chemistry.

This compound coordinates to metal ions through two specific nitrogen atoms:

Imidazole (B134444) Nitrogen: The lone pair of electrons on the sp²-hybridized imine nitrogen atom (N3) of the imidazole ring acts as a primary binding site. wikipedia.org This nitrogen is a relatively soft base and possesses π-acceptor capabilities, allowing for strong covalent interactions with metal ions. researchgate.net

Amine Nitrogen: The secondary amine nitrogen of the ethylamine (B1201723) side chain provides a second coordination site. This sp³-hybridized nitrogen acts as a pure sigma-donor, contributing electron density to the metal center. wikipedia.org

The combined action of these two binding sites allows the molecule to act as a classic bidentate ligand, forming a stable chelate ring with the metal ion. This bidentate coordination is observed in analogous amino methyl imidazole (AMI) ligands. nih.gov The parent compound, 2-(1H-imidazol-1-yl)ethanamine, is also known to behave as a bidentate ligand. nih.gov

The stoichiometry and resulting geometry of complexes formed with this compound depend significantly on the specific metal ion, its oxidation state, and the reaction conditions. Based on studies of closely related imidazole-amine ligands, several common coordination geometries can be anticipated.

Homoleptic complexes, where the metal is coordinated only by the imidazole-containing ligand, are common. For instance, hexacoordinate octahedral complexes are well-characterized for Fe(II), Co(II), and Ni(II) with six imidazole ligands. wikipedia.org Similarly, Zn(II) can form tetrahedral or octahedral complexes, while Pd(II) and Cu(II) tend to form square planar geometries. wikipedia.orgtandfonline.com

In complexes with this compound, it is expected that two or three of these bidentate ligands would coordinate to a single metal center, leading to stoichiometries such as [M(L)₂]ⁿ⁺ or [M(L)₃]ⁿ⁺. For example, a metal ion like Ni(II) could accommodate three ligands to form an octahedral complex, [Ni(L)₃]²⁺. A square planar metal like Pd(II) would likely form a [Pd(L)₂]²⁺ complex.

The table below summarizes common coordination geometries observed for various metal ions with imidazole and related amine ligands.

| Metal Ion | Typical Coordination Number | Typical Geometry |

| Ni(II) | 6 | Octahedral wikipedia.orgtandfonline.comtandfonline.com |

| Cu(II) | 4, 5 | Square Planar, Square Pyramidal wikipedia.orgtandfonline.commdpi.com |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral wikipedia.orgtandfonline.com |

| Co(II) | 4, 6 | Tetrahedral, Octahedral wikipedia.orgnih.gov |

| Pd(II) | 4 | Square Planar wikipedia.orgacs.org |

| Fe(II)/Fe(III) | 6 | Octahedral wikipedia.orgbohrium.com |

| Ag(I) | 2, 4 | Linear, Tetrahedral core.ac.uk |

This table is based on data for imidazole and analogous ligands.

The coordination behavior of this compound is heavily influenced by the electronic configuration and preferred coordination geometry of the central metal ion.

Ag(I): Silver(I) complexes with imidazole-based Schiff base ligands have been synthesized, suggesting that this compound would readily form complexes with Ag(I), likely with linear or tetrahedral geometries. core.ac.uk

Zn(II): With a d¹⁰ electronic configuration, Zn(II) is flexible in its coordination geometry but commonly forms tetrahedral complexes with four-coordination or octahedral complexes with six-coordination. wikipedia.orgtandfonline.com

Ni(II): Nickel(II) (d⁸) has a strong preference for octahedral geometry, which would be achieved by coordinating with three molecules of the bidentate ligand to form [Ni(L)₃]²⁺. tandfonline.comacs.org In some cases with sterically hindered ligands, mono-chelated complexes can form where solvent molecules or counterions occupy the remaining coordination sites. tandfonline.com

Co(II): Cobalt(II) (d⁷) can adopt either tetrahedral or octahedral geometries depending on the ligand field strength and steric factors. wikipedia.orgnih.gov

Fe(II)/Fe(III): Iron ions typically form stable, six-coordinate octahedral complexes. wikipedia.orgbohrium.com

Pd(II): As a second-row transition metal with a d⁸ configuration, Palladium(II) has a strong preference for a four-coordinate, square planar geometry, which would be satisfied by two bidentate ligands to form a [Pd(L)₂]²⁺ complex. wikipedia.orgacs.orgfrontiersin.org

Spectroscopic Characterization of Coordination Compounds

Spectroscopic techniques are essential for elucidating the structure and electronic properties of metal complexes formed with this compound. UV-Vis, X-ray Absorption, and X-ray Photoelectron spectroscopies provide complementary information on the coordination environment and bonding.

UV-Visible absorption spectroscopy is a fundamental tool for characterizing transition metal complexes. The absorption of light in the UV-Vis region corresponds to electronic transitions, primarily d-d transitions and charge-transfer bands, which are sensitive to the geometry of the complex and the nature of the metal-ligand bond.

For complexes with imidazole-containing ligands, d-d transitions typically appear as broad, low-intensity bands in the visible region of the spectrum. researchgate.net The position and number of these bands can help determine the coordination geometry (e.g., octahedral vs. tetrahedral). For instance, studies on Ni(II) complexes with benzimidazole-based ligands used UV-Vis spectroscopy to determine ligand field parameters. tandfonline.com Similarly, the electronic spectra of various metal complexes with imidazole ligands have been used to propose their geometries. tandfonline.comtandfonline.com

The table below shows representative d-d absorption maxima for some Cu(II) and Ni(II) complexes with related N-donor ligands.

| Complex | Metal Ion | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Inferred Geometry |

| [Cu(N,N,2,2-Me₄pn)(μ-NCS)(NCS)] | Cu(II) | 655 | 159 | Distorted Square Pyramidal |

| [Cu(N,N'-isp₂en)(NCS)]₂ | Cu(II) | ~655 | 120 | Distorted Square Pyramidal |

| [Cu(N,N'-t-Bu₂en)(NCS)₂] | Cu(II) | ~766 | 266 | Distorted Square Pyramidal |

| Ni(bbiea)(O₂C₂H₃)(ClO₄) | Ni(II) | ~1041, ~645 | - | Octahedral |

| Ni(bmbea)(NO₃)₂ | Ni(II) | ~1014, ~625 | - | Octahedral |

Data sourced from studies on analogous amine and imidazole-based ligands. tandfonline.comdiva-portal.org

More advanced spectroscopic techniques like XAS and XPS provide detailed insights into the local atomic and electronic structures of coordination complexes.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to determine the local structure around a metal ion. nih.gov The X-ray Absorption Near Edge Structure (XANES) region provides information on the oxidation state and coordination geometry, while the Extended X-ray Absorption Fine Structure (EXAFS) region can be analyzed to determine the coordination number and precise metal-ligand bond lengths. nih.govrsc.org XAS has been successfully applied to study copper-imidazole complexes, mimicking biological systems, to elucidate key structural features. rsc.orgacs.org Studies have shown that the technique is sensitive enough to distinguish between different nitrogen ligands and even probe the protonation state of the imidazole ring. diva-portal.orgacs.org For instance, in studies of Ni(II) bound to biomass, XAS confirmed a six-coordinate environment with oxygen or nitrogen ligands at a distance of ~2.05 Å and ruled out coordination by histidine based on the absence of characteristic scattering peaks. nih.gov